菊酯甲酯

描述

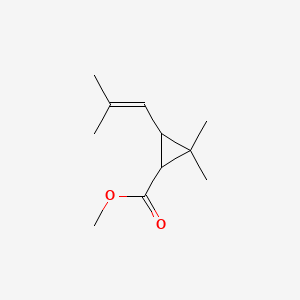

Methyl chrysanthemate is an organic compound that is related to a variety of natural and synthetic insecticides . It is used in the synthesis of various chemical compounds, such as insecticide, Resmethrin . It is used in the preparation of trans-norchrysanthemates and trans-norpyrethrates, having insecticidal activity .

Synthesis Analysis

The synthesis of chrysanthemic acid esters has been studied extensively. One study discussed the enzymatic hydrolysis and synthesis of chrysanthemic acid esters . The study found that of all the enzymes screened, Pig liver esterase (PLE) showed the highest activity. The PLE catalysed hydrolysis was highly trans selective for the acid moiety and S-selective for the alcohol moiety .

Molecular Structure Analysis

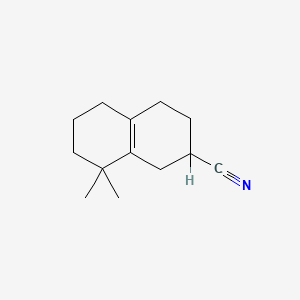

The molecular formula of Methyl chrysanthemate is C12H20O2 . Its molecular weight is 196.2860 . The IUPAC Standard InChI is InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3 .

Chemical Reactions Analysis

While specific chemical reactions involving Methyl chrysanthemate were not found, it is known that chrysanthemic acid esters are essential building blocks of the pyrethroids, a class of natural insecticides . These insecticides can be isolated from white chrysanthemum flowers (Chrysanthemum cineriaefolium) and they combine a low mammalian toxicity with high insecticidal activity .

Physical And Chemical Properties Analysis

Methyl chrysanthemate is a clear colorless to yellow liquid . It is used as an organic building block in the synthesis of various chemical compounds .

科学研究应用

一般毒性和遗传研究

菊酯甲酯是拟除虫菊酯类杀虫剂的中间体,已经在大鼠中进行了毒性研究,检查了其通过口服、皮肤和吸入应用的急性毒性。对沙门氏菌伤寒和 CHO 细胞系进行了诱变效应评估,以了解染色体畸变 (Béres 等人,2000)。

合成方法

从异丙基二苯硫醚和甲基 (E)-3-(3,3-二甲基氧代环氧-2-基)丙-2-烯酸酯中快速对映选择性合成甲基反式菊酯甲酯,突出了合成化学在生产甲基菊酯甲酯方面的进展 (Krief 等人,2002)。

手性分离技术

已经使用高效液相色谱法 (HPLC) 进行了菊酯甲酯异构体,特别是 (1R)-反式形式的分离研究。这包括使用纤维素三(4-甲基苯甲酸酯)作为手性固定相,以有效分离这些异构体 (Yamamoto 等人,2006)。

植物表观遗传学

已经对植物中 DNA 甲基化(如在菊花中)进行了研究,以了解其在植物发育和开花中的作用。例如,沉默菊花中的 CmMET1 基因显示开花时间改变和植物形态变化,突出了表观遗传学对植物发育的影响 (Li 等人,2019)。

癌细胞中的表观遗传修饰

对植物来源的植物化学物质(如芹菜素)的研究表明它们在癌症治疗中作为表观遗传修饰剂的潜力。这些化合物可以调节各种抑癌基因的甲基化状态,表明甲基化化合物和癌症治疗之间存在潜在联系 (Raina 等人,2022)。

神经保护研究

已经研究了菊花的提取物对神经母细胞瘤细胞中毒素的神经保护活性。此类研究突出了菊花科衍生化合物在治疗神经退行性疾病中的潜在治疗应用 (Kim 等人,2009)。

属性

IUPAC Name |

methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNHSNMLIFFVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969862 | |

| Record name | Methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl chrysanthemate | |

CAS RN |

5460-63-9 | |

| Record name | Methyl chrysanthemate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl chrysanthemate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl chrysanthemate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-[[[3-[[2-hydroxy-3-[[(2-methoxyphenyl)amino]carbonyl]-1-naphthalenyl]azo]-4-methylphenyl]sulfonyl]oxy]-, methyl ester](/img/structure/B1617426.png)